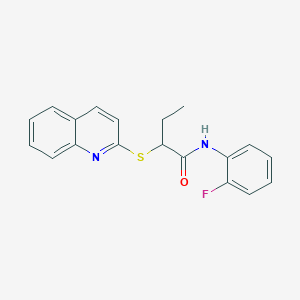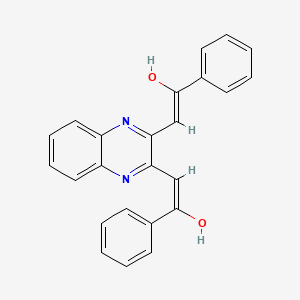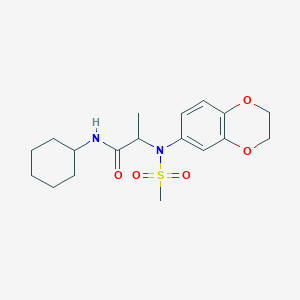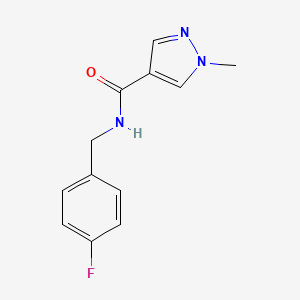
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide, also known as QL-XII-47, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of HDACs and PTPs by binding to the active site of these enzymes. This leads to alterations in gene expression and cell signaling, which can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is its specificity for HDACs and PTPs, which may make it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, its cytotoxic effects on normal cells may limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide. One possible direction is the development of more potent analogs of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide that have improved specificity and lower toxicity. Another direction is the investigation of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide as a potential treatment for other diseases such as neurodegenerative disorders and viral infections. Finally, the development of new methods for the synthesis of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide and its analogs may also be an area of future research.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit the activity of HDACs and PTPs makes it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-quinolinethiol, which is then reacted with 2-fluorobenzoyl chloride to obtain N-(2-fluorophenyl)-2-(2-quinolinylthio)acetamide. This intermediate compound is then reacted with butanoyl chloride in the presence of triethylamine to obtain the final product, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been studied for its potential applications as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases such as cancer, while PTPs are involved in cell signaling and have been linked to autoimmune disorders.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-17(19(23)22-16-10-6-4-8-14(16)20)24-18-12-11-13-7-3-5-9-15(13)21-18/h3-12,17H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCQCKZQFMUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6061338.png)
![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![1-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6061364.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)

![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)